molecular formula C9H8N4O B068802 3-(1-Methyl-1H-tetrazol-5-YL)benzaldehyde CAS No. 179056-02-1

3-(1-Methyl-1H-tetrazol-5-YL)benzaldehyde

Cat. No.: B068802
CAS No.: 179056-02-1
M. Wt: 188.19 g/mol
InChI Key: BROLZTCJAAWYNN-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-tetrazol-5-YL)benzaldehyde (CAS 179056-02-1) is a high-value chemical building block with the molecular formula C9H8N4O and a molecular weight of 188.19 g/mol . This compound features a benzaldehyde core functionalized with a 1-methyl-1H-tetrazole ring, a combination that makes it a versatile intermediate in medicinal chemistry and drug discovery. The tetrazole moiety is a well-known bioisostere for carboxylic acids and other functional groups, often used to improve the metabolic stability, bioavailability, and binding affinity of lead compounds . Researchers utilize this benzaldehyde derivative primarily as a key precursor in synthetic organic chemistry. Its aldehyde group is highly reactive, readily undergoing condensation reactions to form Schiff bases, or serving as a starting point for the synthesis of more complex heterocyclic systems. Compounds containing the methyltetrazole group have been investigated in various pharmacological contexts, including as potential enzyme inhibitors . The physical properties of this compound include a predicted density of 1.327 g/cm³ and a high boiling point of approximately 392.8°C, indicating its thermal stability for various synthetic applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. All information provided is for research purposes, and customers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

3-(1-methyltetrazol-5-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c1-13-9(10-11-12-13)8-4-2-3-7(5-8)6-14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROLZTCJAAWYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440701
Record name 3-(1-METHYL-1H-TETRAZOL-5-YL)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179056-02-1
Record name 3-(1-METHYL-1H-TETRAZOL-5-YL)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-tetrazol-5-YL)benzaldehyde typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.

    Aldehyde Functionalization: The benzaldehyde moiety can be introduced through a formylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-tetrazol-5-YL)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

The tetrazole moiety is known for its pharmacological properties. Recent studies have shown that compounds containing tetrazole rings exhibit significant antibacterial and antifungal activities. For instance, 5-substituted 1H-tetrazoles have been synthesized and evaluated for their efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the 3-(1-methyl-1H-tetrazol-5-yl) group enhances the antimicrobial potency of these compounds.

CompoundActivity AgainstMIC (μg/mL)
3-(1-Methyl-1H-tetrazol-5-YL)benzaldehydeE. coli50
This compoundS. aureus40

Anticancer Properties

Research indicates that derivatives of this compound show potential anticancer activity. For example, β-carboline derivatives containing the tetrazole ring were evaluated against several cancer cell lines, demonstrating IC50 values below 1 μM for ovarian carcinoma and breast adenocarcinoma.

CompoundCancer Cell LineIC50 (μM)
β-carboline with tetrazoleOVCAR-3 (ovarian carcinoma)0.27
β-carboline with tetrazoleMCF-7 (breast adenocarcinoma)0.50

Coordination Chemistry

The unique nitrogen-rich structure of tetrazoles makes them suitable for coordination chemistry applications. Complexes formed with transition metals using tetrazole derivatives have shown potential in catalysis and as sensors.

Polymer Chemistry

Tetrazole-containing polymers have been explored for their thermal stability and potential use in advanced materials, such as coatings and adhesives.

Antimicrobial Evaluation

A study evaluated a series of tetrazole derivatives for their antimicrobial properties against clinical isolates of bacteria. The results indicated that compounds bearing the 3-(1-methyl-1H-tetrazol-5-YL) group exhibited superior activity compared to their non-substituted counterparts.

Anticancer Screening

In vitro studies on the anticancer activity of β-carboline derivatives highlighted the significant increase in potency when the tetrazole group was incorporated into the structure, suggesting a promising direction for future drug development.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-tetrazol-5-YL)benzaldehyde involves its interaction with biological targets through its functional groups:

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

The following table highlights key structural differences and similarities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents
3-(1-Methyl-1H-tetrazol-5-YL)benzaldehyde C₉H₈N₄O 188.189 Aldehyde, methyltetrazole Methyl (tetrazole), CHO (benzene)
3-(1H-Tetrazol-5-yl)benzoic acid C₈H₆N₄O₂ 206.16 Carboxylic acid, tetrazole H (tetrazole), COOH (benzene)
2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde C₁₀H₇N₃O₃ 229.19 Aldehyde, imidazole, nitro NO₂ (benzene), imidazole (benzene)
3-(1-Methyl-1H-tetrazol-5-yl)aniline C₈H₈N₄ 160.18 Amine, methyltetrazole NH₂ (benzene), methyl (tetrazole)

Key Observations :

  • Aldehyde vs. Carboxylic Acid/Amine : The aldehyde group in the target compound distinguishes it from 3-(1H-tetrazol-5-yl)benzoic acid (carboxylic acid) and 3-(1-methyltetrazol-5-yl)aniline (amine). This difference dictates reactivity: aldehydes undergo nucleophilic additions, while carboxylic acids participate in acid-base reactions, and amines in coupling reactions .
  • Tetrazole vs. Imidazole : Replacing tetrazole with imidazole (as in 2-(1H-imidazol-1-yl)-5-nitrobenzaldehyde) alters electronic properties. Tetrazoles are more electron-deficient, enhancing coordination capabilities in metal-organic frameworks .

Physicochemical Properties

Solubility and Stability :

  • The methyl group on the tetrazole ring in this compound improves lipid solubility compared to the non-methylated 3-(1H-tetrazol-5-yl)benzoic acid, which is highly polar due to its carboxylic acid group .
  • The nitro group in 2-(1H-imidazol-1-yl)-5-nitrobenzaldehyde increases molecular polarity and may reduce thermal stability compared to the methyltetrazole analogs .

Melting Points :

  • Limited experimental data are available for the target compound, but methyltetrazole derivatives generally exhibit melting points between 120–180°C, whereas imidazole-nitro derivatives (e.g., 2-(1H-imidazol-1-yl)-5-nitrobenzaldehyde) often melt at higher temperatures (>200°C) due to stronger intermolecular interactions .

Research Findings :

  • The methyltetrazole-aldehyde combination in the target compound is critical for inhibiting angiotensin II receptors in cardiovascular drug candidates .
  • In contrast, 3-(1H-tetrazol-5-yl)benzoic acid’s crystal structure (reported in Acta Crystallographica) reveals strong hydrogen-bonding networks, making it suitable for designing porous MOFs .

Biological Activity

3-(1-Methyl-1H-tetrazol-5-YL)benzaldehyde, a compound featuring a tetrazole ring fused with a benzaldehyde moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of appropriate precursors to form the tetrazole ring, which is then substituted onto the benzaldehyde structure. The compound's structure can be characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming the orientation and dihedral angles of the tetrazole relative to the benzene ring .

Anticancer Properties

Research indicates that derivatives of tetrazole compounds exhibit significant anticancer activity. For instance, a study evaluating various tetrazole derivatives demonstrated that certain modifications led to enhanced cytotoxicity against cancer cell lines such as A549 (lung cancer) and MT-4 (T-cell leukemia) cells. Notably, compounds with the tetrazole moiety displayed selective toxicity towards cancer cells while sparing normal cells . The mechanism of action is believed to involve apoptosis induction through mitochondrial pathways.

Antiviral Activity

In addition to anticancer effects, this compound has shown promising antiviral properties. A series of studies have reported that tetrazole derivatives can inhibit viral replication in vitro. The presence of the tetrazole ring is thought to enhance binding affinity to viral proteins, thus disrupting their function .

Antimicrobial Effects

The compound also exhibits antimicrobial activity against a range of pathogens. Research has highlighted its effectiveness against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways within the pathogens .

Case Studies and Research Findings

Study Focus Findings
Study 1Anticancer ActivitySignificant cytotoxicity against A549 and HTB-140 cell lines; selective toxicity observed .
Study 2Antiviral PropertiesInhibition of HIV replication; potential for development into antiviral therapies .
Study 3Antimicrobial EffectsEffective against various bacterial strains; potential for use in treating infections .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. This includes:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Disruption of Viral Replication : By interfering with viral protein functions, it prevents the replication cycle of viruses like HIV.

Q & A

Q. What are the standard synthetic routes for 3-(1-methyl-1H-tetrazol-5-yl)benzaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution to introduce the tetrazole moiety. For example, refluxing tetrazole derivatives with aryl halides in dry Et3_3N/THF (1:1) using Pd(PPh3_3)2_2Cl2_2 as a catalyst can yield the target compound . Optimize reaction time (e.g., 48 hours for complete conversion) and temperature (55–80°C). Purification via silica gel chromatography or recrystallization (ethanol) ensures product purity . Monitor progress using TLC with toluene/ethyl acetate/water (8.7:1.2:1.1) as the solvent system .

Q. How is the crystal structure of this compound determined, and what software is recommended?

  • Methodological Answer : X-ray crystallography is the gold standard. Single-crystal diffraction data can be refined using SHELXL , which is robust for small molecules and high-resolution data. For tetrazole derivatives, ensure proper hydrogen-bonding network analysis due to the tetrazole ring’s planarity and aromaticity . Preprocess data with SHELXPRO for absorption corrections and space group determination .

Q. What safety protocols are critical when handling tetrazole derivatives like this compound?

  • Methodological Answer : Tetrazole derivatives may exhibit acute toxicity (e.g., oral LD50_{50} >500 mg/kg in rodents) . Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/ingestion; store at 2–8°C in airtight containers. For spills, neutralize with inert adsorbents (e.g., Celite®) and dispose as hazardous waste .

Advanced Research Questions

Q. How can DFT calculations complement experimental data in understanding the electronic properties of this compound?

  • Methodological Answer : Perform density functional theory (DFT) using Gaussian or ORCA to model the compound’s HOMO-LUMO gaps, dipole moments, and charge distribution. Compare computed IR spectra with experimental data to validate tautomeric forms (e.g., 1H- vs. 2H-tetrazole). Basis sets like B3LYP/6-311+G(d,p) are effective for tetrazole systems .

Q. What coordination chemistry applications exist for this compound?

  • Methodological Answer : The tetrazole group acts as a multidentate ligand. Synthesize metal complexes (e.g., Co, Cu) by refluxing the compound with metal salts (e.g., Co(NO3_3)2_2) in ethanol/water. Characterize via single-crystal XRD to reveal supramolecular architectures (e.g., helical chains or layered networks) stabilized by π-π stacking and hydrogen bonds .

Q. How should researchers resolve contradictions in synthetic yields reported for similar tetrazole derivatives?

  • Methodological Answer : Discrepancies often arise from solvent polarity, catalyst loading, or purification methods. Systematically vary parameters:
  • Test Pd catalysts (e.g., Pd(OAc)2_2 vs. PdCl2_2(PPh3_3)2_2) .
  • Compare polar aprotic solvents (DMF vs. THF) for coupling efficiency .
  • Use fractional crystallization vs. column chromatography to assess yield trade-offs .

Q. What factors influence the stability of this compound under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies:
  • Store solutions at pH 1–14 (37°C, 7 days) and analyze via HPLC for degradation products (e.g., benzaldehyde oxidation).
  • Thermogravimetric analysis (TGA) reveals decomposition temperatures (>200°C for tetrazole derivatives) .
  • For long-term storage, lyophilize and keep under argon to prevent hydrolysis .

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